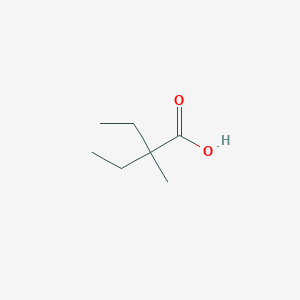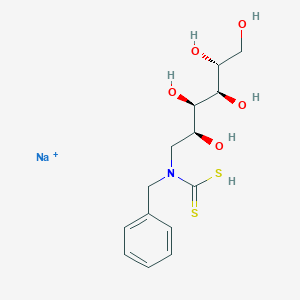
Nbg-dtc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NBG-DTC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. NBG-DTC, also known as N-benzyl-2-nitro-1H-imidazole-1-ethanol, is a synthetic organic compound synthesized through a specific method.
Wirkmechanismus
The mechanism of action of NBG-DTC varies depending on its application. In medicine, NBG-DTC is thought to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death. In agriculture, NBG-DTC is thought to act as a pesticide by disrupting the nervous system of insects and fungi. In environmental science, NBG-DTC is thought to remove heavy metals from contaminated water sources through a process of chelation, which involves the binding of metal ions to the NBG-DTC molecule.
Biochemische Und Physiologische Effekte
NBG-DTC has been shown to have various biochemical and physiological effects, depending on its concentration and application. In medicine, NBG-DTC has been shown to induce apoptosis in cancer cells, which can lead to tumor regression. It has also been shown to possess anti-inflammatory properties, which can help reduce inflammation in various diseases. In agriculture, NBG-DTC has been shown to disrupt the nervous system of insects and fungi, leading to their death. In environmental science, NBG-DTC has been shown to effectively remove heavy metals from contaminated water sources, which can help prevent environmental damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NBG-DTC in lab experiments is its versatility. It can be used in various scientific fields, including medicine, agriculture, and environmental science. It also has a relatively low toxicity, making it a safe compound to work with. However, one of the limitations of using NBG-DTC in lab experiments is its solubility, which can make it difficult to dissolve in certain solvents. It also has a relatively short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of NBG-DTC. In medicine, further research is needed to determine its potential as a cancer therapy, as well as its anti-inflammatory properties. In agriculture, further research is needed to determine its effectiveness as a pesticide and its potential impact on non-target organisms. In environmental science, further research is needed to determine its potential as a water purification agent and its long-term effects on the environment.
Conclusion:
In conclusion, NBG-DTC is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of NBG-DTC in various scientific fields.
Synthesemethoden
NBG-DTC is synthesized through a multi-step process that involves the reaction of benzylamine with nitroethane, followed by the reduction of the resulting nitrostyrene with sodium borohydride. The final step involves the reaction of the intermediate with an acid catalyst, which results in the formation of NBG-DTC.
Wissenschaftliche Forschungsanwendungen
NBG-DTC has been extensively studied for its potential applications in various scientific fields. In medicine, NBG-DTC has been shown to possess antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential as a cancer therapy, as it has been shown to induce apoptosis in cancer cells. In agriculture, NBG-DTC has been studied for its potential as a pesticide, as it has been shown to possess insecticidal and fungicidal properties. In environmental science, NBG-DTC has been studied for its potential as a water purification agent, as it has been shown to effectively remove heavy metals from contaminated water sources.
Eigenschaften
CAS-Nummer |
102996-80-5 |
|---|---|
Produktname |
Nbg-dtc |
Molekularformel |
C14H21NNaO5S2+ |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
sodium;benzyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
InChI |
InChI=1S/C14H21NO5S2.Na/c16-8-11(18)13(20)12(19)10(17)7-15(14(21)22)6-9-4-2-1-3-5-9;/h1-5,10-13,16-20H,6-8H2,(H,21,22);/q;+1/t10-,11+,12+,13+;/m0./s1 |
InChI-Schlüssel |
BKOVQKBWCURYNR-VXERAZRLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S.[Na+] |
SMILES |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S.[Na+] |
Verwandte CAS-Nummern |
110771-92-1 (Parent) |
Synonyme |
enzylglucamine-N-carbodithioate BGDTC N-benzyl-N-dithiocarboxy-D-glucamine N-benzylglucamine dithiocarbamate N-benzylglucamine dithiocarbamate, sodium salt NBG-DTC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



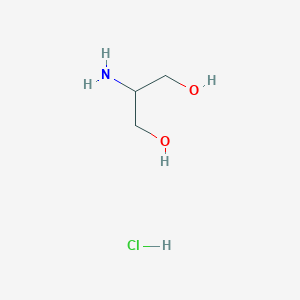
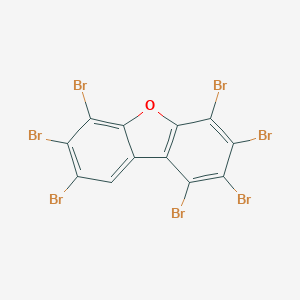
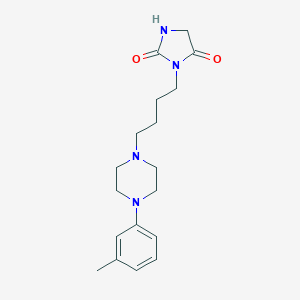
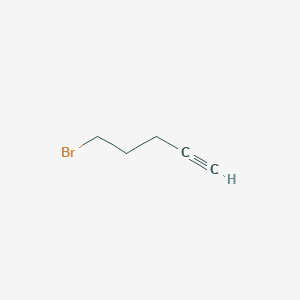
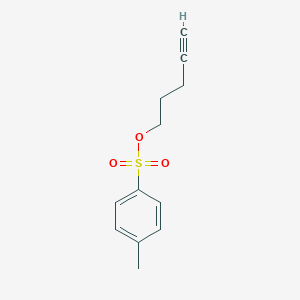
![2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B27033.png)
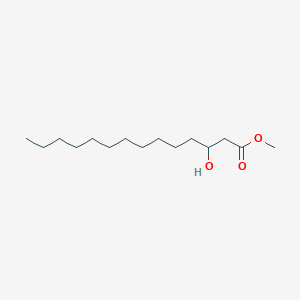
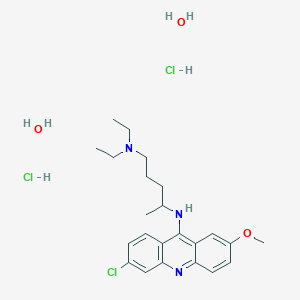

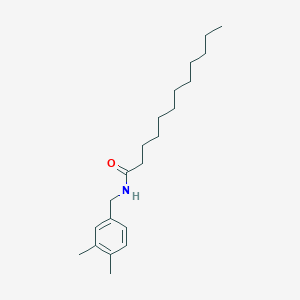
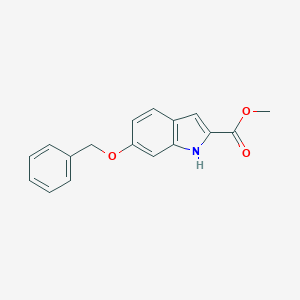

![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)
